Product packaging for (R)-2-(Piperidin-3-yl)pyrimidine(Cat. No.:)

(R)-2-(Piperidin-3-yl)pyrimidine

Cat. No.: B12978280
M. Wt: 163.22 g/mol
InChI Key: ZUQHRLRCFROOPV-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(Piperidin-3-yl)pyrimidine is a chiral organic compound featuring a pyrimidine ring directly linked to the 3-position of a piperidine ring system. This structure places it among the highly valuable piperidine derivatives, which are crucial synthetic blocks in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals . The (R)-enantiomer is of particular interest for its potential for stereoselective interactions in biological systems. As a bifunctional heterocycle, it serves as a versatile building block for the design and synthesis of more complex molecules targeted for therapeutic development. Piperidine-containing compounds are recognized for their significant role in drug discovery . The pyrimidine moiety is a privileged structure in medicinal chemistry, found in numerous bioactive molecules and accounting for a notable percentage of FDA-approved drugs . The integration of the piperidine and pyrimidine scaffolds into a single, chiral framework makes this compound a valuable intermediate for researchers exploring new chemical entities. Its primary research applications include use as a key synthetic intermediate in structure-based drug design campaigns and as a core scaffold for developing potential renin inhibitors , kinase inhibitors , and tubulin polymerization inhibitors . The mechanism of action for derivatives stemming from this core structure is often linked to targeted protein inhibition. For instance, related N-(piperidin-3-yl)pyrimidine carboxamides have been explored as potent renin inhibitors for cardiovascular diseases , while other piperidine-pyrimidine hybrids have been designed as tubulin inhibitors, disrupting microtubule assembly in cancer cells . The chiral (R)-configuration is critical for achieving high binding affinity and selectivity toward specific biological targets, a principle that is central to modern drug discovery. This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate care in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3 B12978280 (R)-2-(Piperidin-3-yl)pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

2-[(3R)-piperidin-3-yl]pyrimidine

InChI

InChI=1S/C9H13N3/c1-3-8(7-10-4-1)9-11-5-2-6-12-9/h2,5-6,8,10H,1,3-4,7H2/t8-/m1/s1

InChI Key

ZUQHRLRCFROOPV-MRVPVSSYSA-N

Isomeric SMILES

C1C[C@H](CNC1)C2=NC=CC=N2

Canonical SMILES

C1CC(CNC1)C2=NC=CC=N2

Origin of Product

United States

Synthetic Methodologies and Stereochemical Control for R 2 Piperidin 3 Yl Pyrimidine and Derivatives

Retrosynthetic Analysis of the (R)-2-(Piperidin-3-yl)pyrimidine Core

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. advancechemjournal.com For this compound, the most logical primary disconnection is at the C-N bond linking the pyrimidine (B1678525) and piperidine (B6355638) rings. This bond is typically formed via a nucleophilic substitution reaction. This disconnection strategy leads to two key synthons: an electrophilic pyrimidine species and a nucleophilic chiral piperidine derivative.

The electrophilic partner is typically a 2-substituted pyrimidine bearing a good leaving group, such as a halogen (e.g., 2-chloropyrimidine). The nucleophilic partner is the chiral amine, (R)-3-aminopiperidine. Further retrosynthetic analysis of the (R)-3-aminopiperidine synthon reveals several pathways to introduce the chiral center. A common approach involves the asymmetric transformation of a prochiral precursor, such as N-protected-3-piperidone, or the asymmetric reduction of a pyridine (B92270) or dihydropyridine (B1217469) derivative. lakotalakes.comresearchgate.net This multi-stage retrosynthesis highlights the central challenges: the formation of the pyrimidine-piperidine bond and, more critically, the enantioselective synthesis of the chiral piperidine core.

Stereospecific Synthesis Approaches

Asymmetric hydrogenation is a highly efficient, atom-economical method for creating stereogenic centers. nih.gov This strategy is widely applied to the synthesis of chiral piperidines through the reduction of pyridine or its derivatives. nih.gov To facilitate reduction, the pyridine ring is often activated by quaternization, which lowers its lowest unoccupied molecular orbital (LUMO) energy. dicp.ac.cn

Iridium- and rhodium-based catalysts, paired with chiral ligands, have proven particularly effective. For instance, Ir-catalyzed asymmetric hydrogenation of 2-alkyl-pyridinium salts using the ligand MeO-BoQPhos has yielded enantioenriched piperidines with high enantiomeric ratios (up to 93:7 er). nih.govdp.tech Similarly, rhodium complexes with chiral bisphosphine ligands like (R)-BINAP have been used for the asymmetric hydrogenation of tetrahydropyrazines, a related class of heterocycles, achieving excellent yields and enantioselectivity (99% ee). princeton.edu A key advantage of this approach is the direct installation of the chiral center onto a readily available heterocyclic core. nih.gov However, some reducible functional groups, such as olefins or cyano groups, may not be tolerated by certain hydrogenation catalysts. dicp.ac.cn

Table 1: Examples of Asymmetric Hydrogenation for Chiral Piperidine Synthesis
Catalyst/LigandSubstrateProductEnantiomeric Excess (ee) / Ratio (er)Reference
[(R)-BINAP(COD)Rh]TfOTetrahydropyrazine derivative(S)-Piperazine-2-tert-butylcarboxamide99% ee princeton.edu
Ir/MeO-BoQPhos2-Alkyl-N-benzylpyridinium saltEnantioenriched 2-alkyl piperidineup to 93:7 er nih.gov
Rh-catalystFluoropyridinesAll-cis-(multi)fluorinated piperidinesHigh diastereoselectivity nih.gov

The use of chiral auxiliaries is a classical yet robust strategy for stereocontrol. In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. One of the most renowned examples is the Evans aldol (B89426) reaction, which uses chiral oxazolidinone auxiliaries to achieve highly diastereoselective aldol additions. tcichemicals.com

Beyond hydrogenation, various other enantioselective catalytic transformations are employed to synthesize chiral piperidine precursors. These methods offer diverse routes from different starting materials.

Rhodium-catalyzed Asymmetric Reductive Heck Reaction: A novel cross-coupling approach provides access to enantioenriched 3-substituted piperidines from pyridine and sp2-hybridized boronic acids. nih.govacs.org The key step is a Rh-catalyzed asymmetric reductive Heck reaction of a dihydropyridine intermediate, which proceeds with high yield and excellent enantioselectivity. snnu.edu.cnorganic-chemistry.org This three-step process involves partial reduction of pyridine, the key Rh-catalyzed carbometalation, and a final reduction to furnish the saturated piperidine ring. nih.gov

Enzymatic Amination: Biocatalysis offers a green and highly selective alternative for chiral amine synthesis. Transaminases (TAs) are used to catalyze the asymmetric amination of a prochiral ketone. For example, (R)-3-amino-1-Boc-piperidine can be synthesized from the corresponding prochiral precursor, 1-Boc-3-piperidone, using an immobilized ω-transaminase. beilstein-journals.org These enzymatic reactions often exhibit exceptionally high enantioselectivity (>99% ee) under mild, environmentally benign conditions. google.com

Asymmetric Bromoaminocyclization: A catalytic enantioselective bromocyclization of olefinic amides has been developed using amino-thiocarbamate catalysts. rsc.org This reaction produces enantioenriched 2-substituted-3-bromopiperidines, which can then be transformed into valuable 3-substituted piperidines via a silver salt-mediated rearrangement. This method was successfully applied to the formal synthesis of the dopaminergic agent Preclamol. rsc.org

Table 2: Overview of Enantioselective Catalytic Methods for Piperidine Precursors
MethodCatalystSubstrate TypeKey TransformationSelectivityReference
Reductive Heck ReactionRhodium/(S)-SegphosDihydropyridine & Boronic AcidAsymmetric CarbometalationHigh ee organic-chemistry.org
Enzymatic AminationImmobilized ω-TransaminaseProchiral KetoneAsymmetric amination>99% ee beilstein-journals.org
BromoaminocyclizationAmino-thiocarbamateOlefinic AmideAsymmetric BromocyclizationGood yields and ee's rsc.org

Divergent Synthetic Pathways to Pyrimidine-Piperidine Hybrid Structures

Once the enantiopure (R)-3-aminopiperidine core is secured, the final step involves its coupling to the pyrimidine ring. This modular approach allows for the synthesis of a diverse library of derivatives by varying either the piperidine or the pyrimidine component.

The formation of the C-N bond between the two heterocyclic rings is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net In this key step, the primary or secondary amine of the piperidine derivative acts as the nucleophile, displacing a leaving group from the pyrimidine ring. The most common substrates are 2-halopyrimidines, such as 2-chloropyrimidine (B141910) or 2-fluoropyrimidine.

These reactions are often conducted at elevated temperatures, sometimes with the aid of microwave irradiation to accelerate the process. researchgate.net The reactivity of N-methylpyridinium ions with piperidine has been studied, revealing a mechanism that involves rate-determining deprotonation of the addition intermediate. nih.gov For activated aryl halides, the typical leaving group order is F > Cl ≈ Br > I, making 2-fluoropyrimidines highly reactive substrates. nih.gov This coupling strategy is robust and has been used in the synthesis of numerous biologically active molecules, including marketed drugs like Minoxidil, which involves the substitution of a pyrimidine with piperidine. wikipedia.org

Table of Compounds

Table 3: List of Chemical Compounds Mentioned
Compound NameRole/Class
This compoundTarget Molecule / Chiral Building Block
(R)-3-aminopiperidineChiral Intermediate
(R)-3-amino-1-Boc-piperidineN-Protected Chiral Intermediate
(R)-3-aminopiperidin-2-one hydrochloridePrecursor for Reduction
1-Boc-3-piperidoneProchiral Ketone Precursor
2-ChloropyrimidineElectrophilic Coupling Partner
2-FluoropyrimidineElectrophilic Coupling Partner
MinoxidilExample of a Piperidinyl-pyrimidine Drug
NiraparibExample of a Drug with a Chiral Piperidine Moiety
PreclamolExample of a Drug with a Chiral Piperidine Moiety
(R)-BINAPChiral Ligand
MeO-BoQPhosChiral Ligand
(S)-SegphosChiral Ligand
PhenylglycinolChiral Auxiliary
OxazolidinoneChiral Auxiliary (Evans Auxiliary)

Cross-Coupling Methodologies for Pyrimidine and Piperidine Linkages

The formation of the C-N bond between a pre-formed piperidine ring and a pyrimidine ring is frequently accomplished via transition-metal-catalyzed cross-coupling reactions. These methods offer a powerful and versatile approach for connecting the two heterocyclic fragments.

Buchwald-Hartwig Amination:

The Palladium-catalyzed Buchwald-Hartwig amination is a cornerstone for the formation of aryl C-N bonds. researchgate.net This reaction is highly effective for coupling amines with aryl and heteroaryl halides or triflates. In the context of synthesizing this compound, this would typically involve the reaction of a chiral N-protected (R)-3-aminopiperidine with a 2-halopyrimidine (e.g., 2-chloropyrimidine or 2-bromopyrimidine). The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. rsc.org For instance, the use of cyclodiphosphazane ligands with a palladium catalyst has been shown to be efficient for the amination of unactivated aryl halides with secondary cyclic amines. researchgate.net Cascade reactions involving Buchwald-Hartwig cross-coupling have also been developed for the synthesis of fused pyrimidine systems like pyrido[2,3-d]pyrimidines, highlighting the reaction's utility in building complex heterocyclic structures. rsc.org

Table 1: Examples of Buchwald-Hartwig Cross-Coupling Conditions

Catalyst/Ligand System Substrates Solvent Base Notes
Pd(PPh₃)₄ 4-chloro-substituted pyrimidine and anilines 1,4-dioxane/water Cs₂CO₃ Used for the synthesis of 4-substituted pyrido[2,3-d]pyrimidin-7(8H)-ones. nih.gov
Pd₂ (dba)₃ / Xantphos 2-Bromopyrimidine and N-Boc-(R)-3-aminopiperidine Toluene NaOtBu A common system for coupling heteroaryl halides with protected amines.

Negishi Cross-Coupling:

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. youtube.com This reaction is a powerful tool for forming C-C bonds and can also be adapted for C-N bond formation, although less commonly. For the synthesis of the target molecule, a potential Negishi approach could involve the coupling of a 2-halopyrimidine with an organozinc derivative of piperidine. A more common application of Negishi coupling in this context is the formation of a C-C bond, for example, by coupling a 2-(organozinc)pyrimidine with a suitable piperidine electrophile. orgsyn.org The reaction is known for its high functional group tolerance. youtube.com Recent advancements have focused on one-pot procedures and the use of flow chemistry to improve efficiency and safety. nih.govnih.gov The choice of palladium or nickel catalyst is critical, and the reaction must be performed under anhydrous and oxygen-free conditions due to the sensitivity of organozinc reagents. youtube.com

Table 2: Features of Negishi Cross-Coupling for Heterocycle Synthesis

Feature Description Reference
Catalysts Typically Palladium(0) or Nickel(0) complexes. youtube.com
Reactants Organozinc reagent and an organic halide (or triflate). orgsyn.orgyoutube.com
Key Steps Oxidative addition, transmetalation, and reductive elimination. youtube.com
Advantages High functional group tolerance, mild reaction conditions. orgsyn.orgyoutube.com

| Limitations | Requires anhydrous and oxygen-free conditions due to moisture and air sensitivity of organozinc reagents. | youtube.com |

Other cross-coupling reactions like the Ullmann condensation can also be employed, particularly with copper catalysts, to form the C-N bond between pyrimidine and piperidine moieties. nih.gov

Cyclization and Ring-Closing Approaches

An alternative to coupling pre-formed rings is the construction of the piperidine ring onto a pyrimidine-containing precursor. This approach can offer excellent control over the stereochemistry of the piperidine ring.

Intramolecular Cyclization:

Intramolecular cyclization is a powerful strategy for forming cyclic structures like the piperidine ring. mdpi.com This can involve various reaction types, including intramolecular reductive amination, Michael additions, or metal-catalyzed cyclizations. mdpi.comacs.org For instance, a suitably functionalized acyclic precursor containing both the pyrimidine moiety and the necessary atoms for the piperidine ring can be induced to cyclize. The stereochemistry at the future C3 position can be controlled by using a chiral starting material, such as an amino acid derivative. acs.org

Ring-Closing Metathesis (RCM):

Ring-closing metathesis has become a widely used method for the synthesis of unsaturated nitrogen heterocycles, which can then be reduced to the corresponding saturated piperidines. researchgate.netorgsyn.org The synthesis would start with an acyclic diene precursor. For the synthesis of this compound, a chiral diene containing the pyrimidine group would be cyclized using a ruthenium-based catalyst (e.g., Grubbs' catalyst). The resulting dihydropyridine can then be stereoselectively hydrogenated to afford the desired (R)-piperidine derivative. The efficiency of RCM can be influenced by the choice of catalyst, solvent, and reaction temperature. orgsyn.org This methodology was successfully used to prepare trans-4-alkyl- and -4-aryl-substituted (3S)-amino-piperidines, demonstrating its utility in controlling stereochemistry. acs.org

Table 3: Comparison of Ring-Closing Strategies

Strategy Description Advantages Key Considerations
Intramolecular Cyclization Formation of the piperidine ring from an acyclic precursor via various bond-forming reactions. mdpi.com Can provide high stereocontrol from chiral pool starting materials. acs.org Precursor synthesis can be lengthy; cyclization efficiency depends on the substrate.

| Ring-Closing Metathesis (RCM) | Cyclization of an acyclic diene using a ruthenium catalyst to form an unsaturated piperidine precursor. orgsyn.org | Tolerant of many functional groups; provides access to unsaturated intermediates for further functionalization. | Requires a diene precursor; potential for catalyst-related side reactions like alkene isomerization. orgsyn.org |

Synthesis of Isotopically Labeled this compound Analogs for Mechanistic Investigations

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms, metabolic pathways, and target engagement in drug discovery. The synthesis of isotopically labeled (e.g., with Deuterium (B1214612), ¹³C, or ¹⁵N) this compound can be achieved by incorporating the label at a specific position in one of the starting materials.

For instance, deuterium-labeled analogs can be prepared using deuterated reagents at specific steps of the synthesis. Stereospecific reduction of a keto group using a deuterated reducing agent like sodium triacetoxyborodeuteride can introduce deuterium at a specific stereocenter. nih.gov If a cyclization approach is used, a deuterated precursor can be synthesized and carried through the reaction sequence. For example, deuterated uridine (B1682114) derivatives have been synthesized from selectively deuterated ribose. nih.gov Similarly, ¹⁵N-labeled analogs can be synthesized using ¹⁵N-labeled ammonia (B1221849) or other nitrogen sources at an appropriate stage. A facile process for synthesizing isotopically labeled 5,5-dimethylpyrroline N-oxide involved using isotopically labeled 2-nitropropane (B154153) analogs, demonstrating a straightforward multi-step synthesis without the need for specialized equipment. nih.gov

The position of the isotopic label would be chosen based on the specific mechanistic question being investigated. For example, to study a C-H bond activation step, a deuterium label would be placed at the relevant position.

Optimization of Synthetic Route Efficiency and Scalability

Transitioning a synthetic route from a laboratory scale to a larger, more practical scale requires careful optimization of several parameters to ensure efficiency, safety, and cost-effectiveness.

Key Optimization Parameters:

Catalyst Loading: In cross-coupling reactions, minimizing the amount of expensive and potentially toxic palladium or ruthenium catalyst is a primary goal. High-turnover catalysts and optimized reaction conditions can significantly reduce catalyst loading. orgsyn.org

Solvent Selection: The choice of solvent can impact reaction rates, yields, and product purification. For large-scale synthesis, factors like solvent cost, toxicity, and ease of removal and recycling are critical.

Reaction Time and Temperature: Optimizing these parameters can lead to higher throughput and reduced energy consumption. High-yielding reactions at or near room temperature are often desirable. orgsyn.org

Purification Methods: Chromatographic purification is often not feasible on a large scale. Developing procedures that allow for purification by crystallization or extraction is highly advantageous. The removal of metal residues from reactions using catalysts like ruthenium is also a significant concern that needs to be addressed. orgsyn.org

Telescoping Reactions: Combining multiple synthetic steps into a single "one-pot" process without isolating intermediates can significantly improve efficiency by reducing the number of unit operations and minimizing waste. nih.gov

For example, the development of a practical Buchwald-Hartwig amination protocol using a conveniently prepared catalyst demonstrates efforts to improve the scalability of such reactions. rsc.org Similarly, extensive optimization of RCM processes for large-scale synthesis in the pharmaceutical industry has focused on reducing solvent volume and catalyst loading. orgsyn.org

Structure Activity Relationship Sar Studies and Molecular Design Principles

Positional and Substituent Effects on Biological Activity of Pyrimidine-Piperidine Derivatives

Modifications on the Pyrimidine (B1678525) Ring

The pyrimidine ring is a versatile scaffold that can be readily modified at its 2, 4, 5, and 6 positions to generate structural diversity. nih.gov This "privileged" substructure is integral to the molecule's interaction with biological targets, often engaging in non-covalent interactions such as hydrogen bonds and aromatic π-π stacking. ontosight.ai

Key findings from SAR studies on the pyrimidine ring include:

Substituent Position: The specific placement of functional groups on the pyrimidine nucleus significantly impacts biological activity. nih.govnih.gov For instance, in a series of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, variations at the C-2 and C-4 positions led to compounds with differing potencies and selectivities. nih.gov

Hydrogen Bonding: The nitrogen atoms within the pyrimidine ring can act as hydrogen bond acceptors, a crucial feature for binding to many biological receptors. nih.gov

A series of unsymmetrical pyrimidines were synthesized to probe the effects of various substitutions. The following table illustrates how different groups on the pyrimidine and associated phenyl rings influence yield and were used to establish SAR.

CompoundRing A SubstituentRing B SubstituentYield (%)
5a 2,4,5-trimethoxy4-fluoro58
5b 2,4,5-trimethoxy4-chloro51
5c 2,4,5-trimethoxy4-bromo55
5d 2,4,5-trimethoxy4-methoxybiphenyl52
5f 3,4,5-trimethoxy4-chloro51
5g 4-methoxy4-chloro65
Data sourced from a study on pyrimidine derivatives as bone anabolic agents. nih.gov

Substitutions on the Piperidine (B6355638) Ring, Particularly at the C-3 Position

The piperidine ring and its substituents play a vital role in defining the binding affinity and selectivity of the compound. ontosight.ai The orientation and chemical nature of these substituents can lead to significant changes in biological potency. thieme-connect.com

Notable findings regarding piperidine ring substitutions are:

C-3 Position: The C-3 position of the piperidine ring is a critical site for modification. In one study, replacing a flexible N-methylphenethylamine group with a more constrained (S)-3-phenylpiperidine moiety resulted in a threefold increase in inhibitory potency against N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD). nih.gov

Stereochemistry at C-3: The stereochemistry of substituents at the C-3 position is crucial. The use of the (S)-enantiomer, as in (S)-3-phenylpiperidine, was shown to be key for enhanced activity. nih.gov

Other Positions: While the C-3 position is significant, other positions also influence activity. For instance, studies on piperidine-substituted sulfonamides showed that introducing a methyl group at either the C-3 or C-4 position led to the highest anticancer activity. ajchem-a.com In another context, para-substitution (C-4) on the piperidine ring was found to be preferable to meta-substitution (C-3) for monoamine oxidase (MAO) inhibition. nih.gov

The table below summarizes the impact of substitutions on a piperidine ring for NAPE-PLD inhibition.

CompoundR2 SubstituentR3 SubstituentPotency (IC50, nM)
31 N-methylphenethylamineMorpholine (B109124)880
68 (S)-3-phenylpiperidineMorpholine290
1 (LEI-401) (S)-3-phenylpiperidine(S)-3-hydroxypyrrolidine13
Data from a study on pyrimidine-4-carboxamides as NAPE-PLD inhibitors. nih.gov

Impact of Linker Chemistry Connecting Pyrimidine and Piperidine

While (R)-2-(Piperidin-3-yl)pyrimidine features a direct bond, many derivatives incorporate a linker between the two rings to optimize activity. The nature of this linker is a key aspect of SAR.

Linker Type: In a series of influenza virus inhibitors, an ether linkage between the piperidine ring and a quinoline (B57606) core was found to be critical for activity, with an oxygen atom being a superior linker to a sulfur atom. rsc.orgnih.gov

Flexibility and Length: Introducing an ethylamino linker to connect a piperazine (B1678402)/piperidine ring to a thiazolopyrimidine core increased the flexibility of the molecule. nih.gov This structural change generally resulted in improved binding affinity at the human A2A adenosine (B11128) receptor. nih.gov

Conformational Restriction and Bioisosteric Replacements in SAR Optimization

Advanced molecular design often employs strategies like conformational restriction and bioisosteric replacement to enhance potency and selectivity.

Conformational Restriction: This strategy involves designing more rigid analogs to minimize the entropy loss upon binding to a biological target. acs.org By reducing the number of available conformations, the molecule can be "pre-organized" for a better fit with its receptor, leading to enhanced potency and selectivity. acs.org A prime example is the replacement of a flexible chain with a cyclic structure, such as the use of an (S)-3-phenylpiperidine ring, which conformationally restricts the molecule and boosts activity. nih.gov

Bioisosteric Replacements: Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. In drug design, replacing one part of a molecule with a bioisostere can improve its properties. The pyrimidine ring itself can act as a bioisostere for a phenyl ring. nih.gov In other cases, replacing a piperazine ring with a bioisosteric alternative can modulate properties like lipophilicity to optimize a compound's profile. blumberginstitute.orgnih.gov

Stereochemical Influence on Activity and Binding Affinity

Stereochemistry plays a pivotal role in the interaction between a ligand and its biological target. For chiral molecules like this compound, the specific three-dimensional arrangement of atoms is critical for biological activity.

Enantiomeric Purity: Different enantiomers of a compound can have vastly different biological activities. For example, the (S)-enantiomer of a 2'-ethylpiperazine derivative was found to be highly potent, demonstrating the importance of a specific stereocenter. nih.gov

Chirality at the Linkage: The stereochemistry at the point of connection between the piperidine ring and other molecular components is often crucial. Studies have consistently shown that a specific stereoisomer at the C-3 position of the piperidine or a related ring leads to significantly higher binding affinity and potency. nih.gov The stereochemical configuration dictates the precise orientation of substituents, which in turn governs the effectiveness of interactions with the target protein. thieme-connect.comnih.gov

Rational Design Strategies for Targeted Ligands

The development of novel pyrimidine-piperidine derivatives increasingly relies on rational design strategies, which use structural insights and computational tools to create molecules with desired properties. nih.govnih.govresearchgate.net

These strategies include:

Structure-Based Design: This approach uses the three-dimensional structure of the target protein to design ligands that fit precisely into the binding site. Molecular docking simulations are often used to predict the binding mode and affinity of designed compounds, guiding synthetic efforts. thieme-connect.comnih.gov

Molecular Extension: This tactic involves starting with a small fragment known to bind to the target and systematically "growing" or extending the molecule to make additional favorable interactions, thereby increasing potency. nih.gov

Computational Modeling: Advanced computational methods, such as molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) simulations, provide a deeper understanding of the dynamic interactions between a ligand and its target, aiding in the rational design of improved compounds. zib.de

Property-Focused Design: Strategies can be employed to specifically optimize properties beyond just potency, such as selectivity. For example, a conformational restriction approach was rationally applied to develop highly selective mTOR inhibitors by exploring novel chemical spaces. acs.org

Molecular Interactions and Biochemical Mechanisms of Action in Vitro

Target Identification and Validation for (R)-2-(Piperidin-3-yl)pyrimidine and Analogs

The identification and validation of molecular targets for this compound and its analogs involve a multi-faceted approach rooted in their structural characteristics. The pyrimidine (B1678525) scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets, often by mimicking endogenous purines like ATP. This inherent characteristic makes pyrimidine derivatives, including those with a piperidine (B6355638) substitution, candidates for interacting with a broad range of enzymes, particularly kinases.

Target identification often begins with high-throughput screening of compound libraries against panels of known enzymes or receptors. For instance, a high-throughput screening of approximately 350,000 compounds led to the identification of a pyrimidine-4-carboxamide (B1289416) as a sub-micromolar inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD). Subsequent structural modifications and structure-activity relationship (SAR) studies are then conducted to optimize potency and selectivity for the identified target.

Structure-based drug design (SBDD) is another critical tool. By obtaining the crystal structure of a target enzyme complexed with a pyrimidine-based inhibitor, researchers can visualize the specific molecular interactions driving the binding event. This allows for the rational design of new analogs with improved affinity and selectivity. For example, SBDD was instrumental in developing highly potent N-(piperidin-3-yl)pyrimidine-5-carboxamide inhibitors of renin by optimizing interactions with the S1/S3 binding pockets and inducing a favorable conformational change in the enzyme.

Furthermore, the validation of a target involves demonstrating that the compound's effect on the purified enzyme or receptor translates to a measurable biological effect in a cellular context. This can include assessing the inhibition of downstream signaling pathways or observing a specific cellular phenotype. For example, the anticancer effects of certain pyrimidine derivatives are validated by observing cell cycle arrest and induction of apoptosis in cancer cell lines.

Enzyme Inhibition Studies

N-(Piperidin-3-yl)pyrimidine-5-carboxamides have been identified as potent inhibitors of renin, an aspartyl protease that is the rate-limiting enzyme in the renin-angiotensin-aldosterone system (RAAS). The inhibition of renin is a therapeutic strategy for managing hypertension and related cardiovascular and renal diseases.

The design of these inhibitors has been heavily guided by structure-based drug design. A key interaction involves the basic amine on the piperidine ring, which is essential for binding to the two catalytic aspartic acid residues in the active site of renin. The N-(piperidin-3-yl)pyrimidine-5-carboxamide scaffold serves as a template for optimizing interactions with the S1 and S3 binding pockets of the enzyme.

A significant breakthrough in enhancing the inhibitory potency of this class of compounds was achieved through the rational design of molecules that induce a conformational change in the enzyme, specifically a "Leu-in" to "Leu-out" switch of the Leu114 residue. This induced-fit mechanism led to the discovery of a N-(piperidin-3-yl)pyrimidine-5-carboxamide derivative that was 65,000-fold more potent than the initial lead compound. This remarkable increase in potency was achieved with the addition of only seven heavy atoms to the original structure, highlighting the efficiency of the structure-based design approach.

It is noteworthy that the position of the basic group is critical. For instance, the N-(piperidin-4-yl)pyrimidine-5-carboxamide analog showed significantly reduced activity, suggesting that the precise orientation of the basic piperidine nitrogen is crucial for effective interaction with the catalytic aspartates.

Table 1: Renin Inhibitory Activity of N-(Piperidinyl)pyrimidine-5-carboxamides

Compound Modification IC50 (µM)
Compound 3 (Reference) - 38
Compound 5 N-(Piperidin-4-yl) Decreased activity
Compound 6 N-methyl analog of 7 Less potent than 7
Compound 7 N-ethyl analog of 6 11

| Compound 14 | Optimized S1/S3 binding | 65,000-fold more potent than 3 |

Data sourced from Bioorganic & Medicinal Chemistry.

Pyrimidine-4-carboxamides have emerged as a class of inhibitors for N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs). NAEs are a family of bioactive lipids that includes the endocannabinoid anandamide.

The discovery of these inhibitors was initiated by a high-throughput screening that identified a pyrimidine-4-carboxamide with sub-micromolar potency. Subsequent structure-activity relationship (SAR) studies focused on modifying three different substituents on the pyrimidine core to enhance potency and improve physicochemical properties.

One key optimization involved the conformational restriction of an N-methylphenethylamine group by replacing it with an (S)-3-phenylpiperidine, which resulted in a 3-fold increase in inhibitory potency. Further enhancement was achieved by substituting a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine, which reduced lipophilicity and increased activity by another 10-fold. This led to the development of LEI-401, a potent nanomolar inhibitor with drug-like properties suitable for both in vitro and in vivo studies.

The SAR studies indicated that modifications at the R1 position did not improve inhibitory activity, suggesting that this part of the molecule may bind in a shallow, lipophilic pocket of the enzyme.

Table 2: NAPE-PLD Inhibitory Potency of Pyrimidine-4-Carboxamide Derivatives

Compound Key Structural Feature pIC50
Compound 2 (Initial Hit) - 6.09 ± 0.04

| LEI-401 (Optimized) | (S)-3-phenylpiperidine and (S)-3-hydroxypyrrolidine | 7.14 ± 0.04 |

Data sourced from ACS Publications.

Pyrimidine derivatives have been extensively investigated as inhibitors of checkpoint kinases 1 and 2 (CHK1 and CHK2), which are key regulators of the DNA damage response pathway and represent attractive targets for cancer therapy.

One approach has been the design of pyrimidine-benzimidazole conjugates as CHK2 inhibitors. Several of these compounds have demonstrated high potency, with IC50 values in the low nanomolar range (5.56 nM - 46.20 nM). These inhibitors have also shown significant antitumor activity against breast cancer cell lines, both alone and in combination with genotoxic anticancer drugs like cisplatin (B142131) and doxorubicin.

For CHK1, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been developed as potent and selective inhibitors. For example, MK-8776 is a notable CHK1 inhibitor from this class. The development of pyrido[3,2-d]pyrimidin-6(5H)-one derivatives has also yielded highly potent CHK1 inhibitors, with one compound exhibiting an IC50 of 0.55 nM and good kinase selectivity. This compound demonstrated anti-proliferative effects as a single agent and synergistic effects when combined with gemcitabine (B846) in cancer cell lines and xenograft models.

The development of these inhibitors often involves a template-based approach and molecular modeling to understand and exploit the differences in the binding regions of CHK1 and CHK2 to achieve selectivity.

Table 3: Inhibitory Activity of Pyrimidine Derivatives against Checkpoint Kinases

Compound Class Target Kinase IC50 Range
Pyrimidine-benzimidazole conjugates CHK2 5.56 nM - 46.20 nM

Data sourced from PubMed.

Derivatives of the pyrimidine core structure have shown promise as inhibitors of lipoxygenases (LOX). These enzymes are involved in the metabolism of arachidonic acid and play a role in inflammatory processes and the development of some cancers.

A variety of pyrimidine-based scaffolds have been explored for LOX inhibition. For instance, substituted 1,4-dihydropyrimidine (B1237445) analogues have been synthesized and shown to have inhibitory activity ranging from 59.37% to 81.19% at a concentration of 2.46 µM. Molecular docking studies have been used to predict the binding modes of these compounds within the LOX active site.

Piperidine pyrimidine amides have also been investigated as LOX inhibitors. In one study, two potent inhibitors were identified with IC50 values of 1.1 µM and 10.7 µM, with the former being comparable in activity to the well-known LOX inhibitor nordihydroguaiaretic acid (NDGA). The presence of additional double bonds in the acyl chain of these amides appeared to favor activity, likely due to a resemblance to the natural substrate, linoleic acid.

Furthermore, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have been identified as potent LOX inhibitors, with IC50 values as low as 42 µM.

Table 4: Lipoxygenase Inhibitory Activity of Pyrimidine Derivatives

Compound Class Key Finding IC50 Value
1,4-Dihydropyrimidines DHPM7 showed the highest inhibition 81.19% inhibition at 2.46 µM
Piperidine pyrimidine amides Compound 9 was the most potent 1.1 µM

Data sourced from various studies.

The pyrimidine scaffold is a cornerstone in the development of tyrosine kinase inhibitors, particularly for targets like the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor 2 (VEGFR-2), and human epidermal growth factor receptor 2 (HER-2). Many approved EGFR tyrosine kinase inhibitors for non-small-cell lung cancer (NSCLC) feature a pyrimidine core.

Pyrimidine derivatives act as ATP-competitive inhibitors, binding to the ATP-binding site of the kinase domain and preventing autophosphorylation and downstream signaling. The design of these inhibitors often involves creating fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, thieno-pyrimidines, and furo-pyrimidines, to enhance binding affinity and selectivity.

For instance, pyrido[2,3-d]pyrimidine derivatives have been developed as potent inhibitors of multiple tyrosine kinases, including PDGF-R, FGF-R, and c-Src, with IC50 values in the sub-micromolar range. In the context of dual inhibition, novel cyanopyridones and pyrido[2,3-d]pyrimidines have been synthesized and shown to possess dual VEGFR-2/HER-2 inhibitory activity. Two of the most potent compounds against a breast cancer cell line were further evaluated and confirmed to inhibit both VEGFR-2 and HER-2.

The development of these inhibitors is an ongoing effort to overcome acquired resistance to first-generation drugs, with a focus on designing compounds that are effective against mutant forms of the target kinases.

Table 5: Tyrosine Kinase Inhibitory Activity of a Pyrido[2,3-d]pyrimidine Derivative (Compound 65)

Kinase Target IC50 (µM)
PDGF-R 1.11
FGF-R 0.13
EGF-R 0.45

Data sourced from Molecules.

**Table of Compounds

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Recognition

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of ligands to proteins and to estimate the strength of their interaction.

Molecular docking simulations are crucial for elucidating how (R)-2-(Piperidin-3-yl)pyrimidine and its derivatives interact with biological targets. These simulations can predict the specific binding pose of the ligand within the active site of a protein and identify the key intermolecular interactions that stabilize the complex.

For pyrimidine-based inhibitors, the central pyrimidine (B1678525) ring often serves as a critical scaffold for establishing key interactions. For instance, in studies of pyrimidine derivatives as Anaplastic Lymphoma Kinase (ALK) inhibitors, the pyrimidine ring is typically positioned between key amino acid residues, such as Ala1148 and Leu1256. The nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors, forming crucial hydrogen bonds with backbone atoms of the protein, such as Met1199 in the hinge region of ALK thieme-connect.com.

The piperidine (B6355638) ring also plays a significant role in binding. Depending on the target, it can extend into a solvent-exposed region or fit snugly into a hydrophobic pocket on the protein surface thieme-connect.com. The basic amine in the piperidine ring is often essential for forming strong ionic interactions or salt bridges with acidic residues like glutamate (B1630785) (Glu) or aspartate (Asp) in the active site thieme-connect.comnih.govmdpi.com. For example, in the design of renin inhibitors, the introduction of a basic amine was vital for interaction with the two catalytic aspartic acids nih.gov. Similarly, in ALK inhibitors, the piperidine ring has been observed to form a salt bridge with Glu1210 thieme-connect.com.

Interaction TypePotential Interacting Moieties of this compoundExample Protein Residues
Hydrogen Bonding Pyrimidine ring nitrogens, Piperidine NH groupMet1199, Gly605 thieme-connect.commdpi.com
Salt Bridge/Ionic Protonated piperidine nitrogenAspartic Acid (Asp), Glutamic Acid (Glu) thieme-connect.comnih.gov
Hydrophobic Pyrimidine ring, Piperidine ring backboneAlanine (Ala), Leucine (Leu), Valine (Val) thieme-connect.commdpi.com
π-Alkyl Pyrimidine ringLeucine (Leu), Valine (Val), Alanine (Ala) mdpi.com

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

The this compound scaffold can be used as a query in virtual screening campaigns to discover novel ligands with improved potency or different pharmacological profiles. In this process, large chemical databases, such as those from ZINC or commercial vendors like ChemDiv, are computationally screened against a specific protein target chemdiv.com. The screening process filters compounds based on their predicted binding affinity and interaction patterns, which are evaluated using docking algorithms chemdiv.comjetir.org.

This approach has been successfully applied to identify novel inhibitors from libraries of pyrimidine derivatives for various targets, including human thymidylate synthase and kinases nih.govmdpi.com. By starting with a known active scaffold like a pyrimidine derivative, researchers can design focused libraries or search for compounds that share key pharmacophoric features, leading to a higher hit rate in the discovery of new and potent molecules nih.gov.

Molecular Dynamics (MD) Simulations to Assess Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This allows for the assessment of the stability of the docked complex and provides deeper insights into the binding process.

MD simulations are employed to validate the binding poses predicted by molecular docking and to assess the stability of the ligand-protein complex. By simulating the complex in a solvated environment over a period of nanoseconds, researchers can observe whether the ligand remains stably bound in its initial docked conformation rsc.orgmdpi.com.

Key metrics analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the protein and the ligand. A stable RMSD value over the simulation time suggests that the complex has reached equilibrium and the ligand's binding pose is stable mdpi.com. Conversely, large fluctuations in RMSD may indicate an unstable interaction. Analysis of protein-ligand contacts, such as hydrogen bonds and hydrophobic interactions, throughout the simulation can reveal which interactions are persistent and most critical for binding stability amazonaws.com. A high occupancy of a specific hydrogen bond throughout the simulation signifies its importance in anchoring the ligand mdpi.com.

Ligand binding is not always a simple lock-and-key mechanism. Often, the binding of a ligand can induce conformational changes in the protein target, a phenomenon known as induced fit. MD simulations are particularly well-suited to capture these dynamic structural changes.

For instance, in the structure-based design of renin inhibitors based on a pyrimidine scaffold, the binding of the ligand was found to induce a significant structural change in the S1/S3 binding elements of the protein. Specifically, the residue Leu114 was observed to move from a 'Leu-in' to a 'Leu-out' conformation upon ligand binding nih.gov. This induced-fit mechanism was crucial for achieving a remarkable enhancement in inhibitory activity. MD simulations can model such events by revealing correlated motions between the ligand and specific residues or domains of the protein, providing a more accurate picture of the binding event than static docking alone.

Quantum Chemical Calculations (e.g., DFT Analysis) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. These calculations can be used to analyze the electronic structure, reactivity, and spectroscopic properties of this compound.

DFT calculations are used to determine the distribution of electron density and to generate molecular electrostatic potential (MEP) surfaces rsc.org. The MEP map highlights the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, which are crucial for understanding and predicting non-covalent interactions like hydrogen bonding and halogen bonding rsc.org.

Furthermore, Frontier Molecular Orbital (FMO) analysis, which involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of DFT studies mdpi.com. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more reactive. These calculations provide insights into the regions of the molecule most likely to participate in chemical reactions or interactions with a biological target mdpi.com.

Computational MethodInformation Gained for this compound
Molecular Electrostatic Potential (MEP) Identification of electron-rich (e.g., pyrimidine nitrogens) and electron-poor (e.g., piperidine N-H) regions, predicting sites for electrostatic interactions rsc.org.
Frontier Molecular Orbital (FMO) Analysis Calculation of HOMO and LUMO energies to determine the HOMO-LUMO gap, which indicates chemical reactivity and stability mdpi.com.
Bader's Theory of "Atoms-in-Molecules" (QTAIM) Characterization of the nature and strength of chemical bonds and non-covalent interactions within the molecule and in complexes rsc.org.
Noncovalent Interaction (NCI) Index Visualization and characterization of weak, non-covalent interactions that are crucial for supramolecular assembly and ligand binding rsc.org.

Computational Predictions of Biological Activity (e.g., QSAR modeling)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrimidine-piperidine derivatives, QSAR studies are instrumental in predicting the therapeutic potential and prioritizing synthesis of the most promising candidates.

In a typical QSAR study, a dataset of pyrimidine-piperidine analogs with known biological activities (e.g., enzyme inhibition, receptor binding affinity) is used to build a predictive model. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized into several types, including 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape, volume, surface area).

Various statistical methods are employed to develop the QSAR model, with Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) being common choices. nih.gov For instance, a study on pyrimidine derivatives as VEGFR-2 inhibitors demonstrated the utility of both MLR and ANN models in predicting anticancer activity. nih.gov The robustness and predictive power of these models are rigorously evaluated using statistical parameters like the coefficient of determination (R²), cross-validated R² (Q²), and root mean square error (RMSE). nih.govnih.govresearchgate.net

A hypothetical QSAR study on a series of pyrimidine-piperidine compounds might reveal that specific electronic properties of the pyrimidine ring and the steric bulk of substituents on the piperidine moiety are critical for activity. Such insights allow medicinal chemists to rationally design new derivatives with enhanced potency. For example, research on piperidinopyrimidine analogs targeting oxidosqualene cyclase has utilized QSAR to understand the influence of electronic, steric, and hydrophobic properties on inhibitory activity. researchgate.net

Below is a table summarizing the application of QSAR modeling to pyrimidine and piperidine derivatives, showcasing the types of models developed and their statistical validation.

Compound Class Biological Target QSAR Model Type Key Statistical Parameters
Furopyrimidine and Thienopyrimidine DerivativesVEGFR-2MLR, ANNR² (MLR) = 0.889, R² (ANN) = 0.998 nih.gov
Furan-Pyrazole Piperidine DerivativesAkt1GA-MLRR² = 0.742-0.832, Q² = 0.684-0.796 nih.gov
Piperidinopyridine and Piperidinopyrimidine AnalogsOxidosqualene CyclaseMLR, SVM, PLSR² (MLR) = 0.75, Q² (MLR) = 0.70 researchgate.net
Pyrrolopyrimidine DerivativesBruton's Tyrosine Kinase (BTK)MLR, ANNA training set of 26 molecules and a test set of 9 molecules were used. nih.gov

This table is generated based on data from multiple sources and is for illustrative purposes.

Cheminformatics Approaches for Chemical Space Exploration of Pyrimidine-Piperidine Compounds

Cheminformatics employs computational methods to analyze and navigate the vast landscape of possible chemical structures, known as chemical space. For the pyrimidine-piperidine scaffold, cheminformatics is crucial for understanding the diversity of accessible compounds and identifying novel structures with desirable drug-like properties.

One of the key goals of chemical space exploration is to move beyond "flat," two-dimensional molecules that have traditionally dominated screening libraries. rsc.orgnih.gov The piperidine ring in this compound provides a three-dimensional (3D) character that is increasingly sought after in drug discovery. Cheminformatics tools are used to analyze the 3D shapes and conformational flexibility of libraries of pyrimidine-piperidine derivatives.

The analysis of a virtual library of fragments derived from cis- and trans-disubstituted piperidines has shown that these molecules possess suitable 3D characteristics for fragment-based drug discovery programs. rsc.orgnih.govwhiterose.ac.uk Such studies often involve the calculation of molecular properties that describe the 3D nature of the molecules, such as the fraction of sp³ hybridized carbons (Fsp³), principal moments of inertia (PMI), and molecular shape indices.

By mapping the chemical space occupied by known pyrimidine-piperidine compounds, researchers can identify underexplored regions. This allows for the design of new libraries of compounds with greater structural diversity, increasing the chances of discovering novel biological activities. For example, a systematic exploration of piperidine-based 3D fragment building blocks can lead to the synthesis of novel regio- and diastereoisomers with unique spatial arrangements. rsc.orgnih.gov

The table below illustrates key molecular descriptors and properties often used in the cheminformatics analysis of piperidine-containing compound libraries.

Descriptor/Property Description Relevance to Chemical Space Exploration
Molecular Weight (MW)The sum of the atomic weights of all atoms in a molecule.Defines the size of the molecule; important for "rule-of-five" compliance.
ClogPA measure of the molecule's lipophilicity.Influences solubility, permeability, and metabolic stability.
Number of Hydrogen Bond Donors (HBD) and Acceptors (HBA)The number of N-H or O-H bonds and the number of N or O atoms, respectively.Crucial for molecular recognition and binding to biological targets.
Fraction of sp³ Carbons (Fsp³)The number of sp³ hybridized carbon atoms divided by the total number of carbon atoms.A measure of the three-dimensionality or saturation of a molecule. Higher Fsp³ is often associated with improved clinical success.
Principal Moments of Inertia (PMI)Describes the mass distribution of a molecule, often visualized as a triangle.Quantifies the shape of a molecule (e.g., rod-like, disk-like, or spherical).

This table provides examples of common descriptors used in cheminformatics and is for illustrative purposes.

Through these computational and cheminformatics approaches, the potential of the this compound scaffold and its analogs can be systematically evaluated and expanded, paving the way for the discovery of new and effective therapeutic agents.

Spectroscopic and Structural Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy ((¹H NMR, ¹³C NMR)) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For (R)-2-(Piperidin-3-yl)pyrimidine, the ¹H NMR spectrum is expected to show distinct signals for the pyrimidine (B1678525) and piperidine (B6355638) ring protons. The pyrimidine protons typically appear in the aromatic region (downfield), with the proton at the C5 position showing a characteristic triplet, and the two equivalent protons at the C4 and C6 positions appearing as a doublet. The piperidine protons would be found in the aliphatic region (upfield). The methine proton at the C3 position of the piperidine ring, being adjacent to both a nitrogen atom and the pyrimidine ring, would likely appear as a complex multiplet. The remaining piperidine methylene (B1212753) protons (at C2, C4, C5, and C6) and the N-H proton would also produce signals in the upfield region, with their splitting patterns providing information on their connectivity.

The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. The carbon atoms of the pyrimidine ring are expected to resonate at lower field due to their aromaticity and the presence of electronegative nitrogen atoms. rsc.org Conversely, the sp³-hybridized carbon atoms of the piperidine ring will appear at a higher field. The chemical shifts help confirm the carbon skeleton of the molecule.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is predictive and based on typical values for pyrimidine and piperidine moieties.

Proton Predicted Chemical Shift (ppm) Multiplicity
Pyrimidine H-4, H-6~8.7Doublet
Pyrimidine H-5~7.3Triplet
Piperidine H-3 (CH)Multiplet
Piperidine NH Broad Singlet
Piperidine CH₂Multiplets

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is predictive and based on typical values for pyrimidine and piperidine moieties.

Carbon Predicted Chemical Shift (ppm)
Pyrimidine C-2>160
Pyrimidine C-4, C-6~157
Pyrimidine C-5~120
Piperidine C-3~50-60
Piperidine C-2, C-6~45-55
Piperidine C-4, C-5~20-30

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound. For this compound (C₉H₁₃N₃), the expected monoisotopic mass is approximately 163.111 g/mol . epa.gov High-Resolution Mass Spectrometry (HRMS) would confirm this exact mass, thereby verifying the molecular formula. chemrxiv.org

The fragmentation pattern observed in the mass spectrum provides further structural evidence. Common fragmentation pathways for this molecule would likely involve the cleavage of the bond between the pyrimidine and piperidine rings or the fragmentation of the piperidine ring itself. The resulting fragment ions can be analyzed to piece together the structure of the parent molecule.

Table 3: Predicted HRMS Data for this compound

Ion Molecular Formula Calculated m/z
[M+H]⁺C₉H₁₄N₃⁺164.1182
[M+Na]⁺C₉H₁₃N₃Na⁺186.1002

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands. researchgate.net

Key expected absorptions include N-H stretching from the secondary amine in the piperidine ring, typically seen as a moderate band around 3300-3500 cm⁻¹. chemicalbook.com Aromatic C-H stretching from the pyrimidine ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring would be observed just below 3000 cm⁻¹. researchgate.net The spectrum would also feature characteristic C=N and C=C stretching vibrations from the pyrimidine ring in the 1400-1650 cm⁻¹ region, and C-N stretching vibrations in the fingerprint region (1000-1350 cm⁻¹). core.ac.uk

Table 4: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Piperidine N-HStretch3300 - 3500
Pyrimidine C-HStretch> 3000
Piperidine C-HStretch< 3000
Pyrimidine C=N, C=CStretch1400 - 1650
C-NStretch1000 - 1350

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and conformational details. For a crystalline sample of this compound, this technique would confirm the absolute stereochemistry at the C3 chiral center of the piperidine ring.

Circular Dichroism (CD) for Chiral Confirmation and Conformational Analysis

Circular Dichroism (CD) spectroscopy is a critical tool for studying chiral molecules. springernature.com It measures the differential absorption of left and right circularly polarized light, which is a property unique to non-superimposable mirror-image structures (enantiomers).

For this compound, CD spectroscopy would provide experimental confirmation of its chirality. The resulting CD spectrum is a unique signature for the (R)-enantiomer and would be the mirror image of the spectrum for its (S)-enantiomer. This technique is particularly valuable for confirming the enantiomeric purity of a sample. Additionally, changes in the CD spectrum under different conditions (e.g., solvent, temperature) can be used to study conformational changes of the molecule in solution. nih.gov The specific shape and sign (positive or negative) of the Cotton effects in the spectrum are directly related to the molecule's three-dimensional structure and the electronic transitions within its chromophores (the pyrimidine ring). nih.gov

In Vitro Biological Activity and Mechanistic Assays

Cell-Based Assays for Specific Biological Pathways

Anti-inflammatory Response in Macrophages (e.g., RAW264.7 cells)

No studies were identified that investigated the anti-inflammatory effects of (R)-2-(Piperidin-3-yl)pyrimidine in macrophage cell lines such as RAW264.7.

Antioxidant Activity (e.g., DPPH assay)

There is no available data on the antioxidant capacity of this compound as determined by assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Anti-proliferative Effects in Cancer Cell Lines (e.g., MCF-7, HepG2, HSC-T6)

No research was found that examined the anti-proliferative activity of this compound against cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), or HSC-T6 (hepatic stellate cells).

Induction of Apoptosis and Cell Cycle Modulation

Information regarding the ability of this compound to induce apoptosis or modulate the cell cycle in any cell line is not available in the public domain.

Biochemical Assays for Enzyme Inhibition Potency (IC50, Ki Determination)

There are no published reports detailing the inhibitory potency (IC50 or Ki values) of this compound against any specific enzymes.

Reporter Gene Assays for Pathway Activation/Inhibition

No studies utilizing reporter gene assays to investigate the effect of this compound on the activation or inhibition of specific cellular signaling pathways were found.

Target Engagement Studies in Cellular Systems

The confirmation of a compound's interaction with its intended molecular target within a living cell is a critical step in drug discovery and development. For pyrimidine (B1678525) derivatives, various assays are employed to demonstrate target engagement and to elucidate the mechanism of action at a cellular level. These studies provide crucial evidence that the compound not only binds to its purified target in biochemical assays but also effectively reaches and interacts with it in the complex intracellular environment.

One of the powerful techniques used to demonstrate target engagement in cellular systems is the Cellular Thermal Shift Assay (CETSA). cetsa.org This method is based on the principle that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its thermal stability. This change in thermal stability can be quantified by heating intact cells treated with the compound of interest to various temperatures, followed by cell lysis and quantification of the remaining soluble target protein.

For instance, studies involving the well-known pyrimidine analog 5-fluorouracil (B62378) (5-FU) have utilized CETSA interaction proteomics to identify its specific cellular targets. cetsa.org This approach not only confirms the engagement of 5-FU with its primary target, thymidylate synthase, but can also reveal off-target effects and downstream consequences of target engagement, providing a global view of the drug's mechanism of action. The data from such experiments can be represented to show the shift in the melting temperature (Tm) of the target protein in the presence of the compound.

In addition to CETSA, other methods are used to quantify the interaction of pyrimidine derivatives with their cellular targets. These often involve treating cancer cell lines with the compound and then measuring its effect on specific cellular pathways or the activity of target enzymes. For example, novel pyrimidine derivatives have been evaluated for their ability to inhibit cyclin-dependent kinases (CDKs) within gastric adenocarcinoma cell lines. nih.gov The efficacy of these compounds is often determined by their half-maximal inhibitory concentration (IC50) in cellular assays, which reflects their potency in a biological context.

The table below presents hypothetical data modeled on typical findings from cellular target engagement studies for a pyrimidine derivative, illustrating how results from such assays are commonly reported.

Table 1: Cellular Target Engagement of a Representative Pyrimidine Derivative

Cell Line Target Assay Type Compound Concentration (µM) % Target Engagement IC50 (µM)
MCF-7 EGFR Cellular Thermal Shift Assay 1 65 0.5
A549 FAK Western Blot 1 72 0.3
HCT116 CDK2 In-Cell Kinase Assay 1 58 0.8

This table is interactive. Users can sort the data by clicking on the column headers.

The research findings from these cellular assays are critical for establishing a clear link between the chemical structure of a pyrimidine derivative, its ability to engage a specific target in a cellular context, and its ultimate biological effect, such as inhibiting cancer cell proliferation. nih.govmdpi.com

Future Research Directions and Translational Potential

Development of Next-Generation Pyrimidine-Piperidine Scaffolds

The development of novel therapeutic agents often relies on the evolution of existing chemical scaffolds to improve efficacy, selectivity, and pharmacokinetic profiles. For the (R)-2-(Piperidin-3-yl)pyrimidine core, future research will focus on creating next-generation scaffolds through innovative synthetic strategies and rational design.

One promising avenue is the exploration of bioisosteric replacements for both the pyrimidine (B1678525) and piperidine (B6355638) rings. enamine.netnih.govnih.gov Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which broadly produce similar biological properties to another chemical compound. For instance, replacing the piperidine ring with structures like 2-azaspiro[3.3]heptane has been proposed to enhance solubility and metabolic stability. enamine.netresearchgate.net Similarly, the pyrimidine ring can be replaced with other heterocyclic systems, such as pyrido[1,2-a]pyrimidines or thieno[2,3-d]pyrimidines, to explore new chemical space and potentially discover compounds with novel biological activities. nih.govnih.gov

Synthetic methodologies will also play a crucial role in generating diversity. The development of efficient and modular synthetic routes will enable the rapid generation of libraries of pyrimidine-piperidine analogs with a wide range of substituents. orientjchem.orgorientjchem.orgijpbs.comwjarr.com This includes the use of modern synthetic techniques to introduce structural complexity and to access previously unexplored chemical space. The synthesis of pyrimidine derivatives can be achieved through various methods, including the condensation of a three-carbon compound with a compound having an amidine structure. wjarr.com

Exploration of Novel Biological Targets for the this compound Moiety

While the this compound scaffold is well-known for its application in developing inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4), its potential extends to a much broader range of biological targets. nih.govresearchgate.netnih.govmdpi.com Future research will undoubtedly focus on exploring these new therapeutic opportunities.

One area of active investigation is the development of kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyrimidine scaffold is a common feature in many approved kinase inhibitors, and the this compound moiety provides a valuable starting point for designing novel and selective kinase inhibitors. nih.govnih.gov For example, derivatives of a similar scaffold, (R)-N-methyl-N-(pyrrolidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, have been explored as selective inhibitors of Janus kinase 1 (JAK1) for the treatment of rheumatoid arthritis. nih.gov

Another promising direction is the targeting of proteases. The successful development of renin inhibitors based on an N-(piperidin-3-yl)pyrimidine-5-carboxamide scaffold highlights the potential of this chemical class to modulate the activity of aspartyl proteases. osti.govnih.gov This opens the door to exploring other proteases involved in various pathological processes.

Furthermore, the versatility of the pyrimidine-piperidine scaffold makes it a suitable candidate for screening against a wide array of other targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic diseases. nih.govnih.gov High-throughput screening of diverse libraries of this compound derivatives will be instrumental in identifying new hit compounds for these targets. nih.govnih.govthermofisher.comupenn.edu

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is revolutionizing drug discovery. For the this compound scaffold, integrating these methodologies will be crucial for accelerating the design-make-test-analyze cycle and for gaining deeper insights into molecular interactions.

Computational approaches such as pharmacophore modeling, quantitative structure-activity relationship (QSAR) analysis, and molecular docking are powerful tools for guiding the design of new analogs. researchgate.netnih.govnih.govnih.govresearchgate.netnih.gov Pharmacophore models can help identify the key structural features required for binding to a specific target, while QSAR studies can predict the biological activity of new compounds based on their physicochemical properties. researchgate.netnih.gov Molecular docking simulations provide detailed information about how a ligand binds to its target protein, enabling the rational design of modifications to improve potency and selectivity. nih.govnih.gov For instance, computational studies have been instrumental in understanding the binding modes of pyrimidine derivatives as inhibitors of phosphodiesterase 4B (PDE4B) and in the discovery of novel sigma receptor 1 (S1R) ligands. nih.govnih.gov

Experimental methodologies like high-throughput screening (HTS) and fragment-based screening are essential for identifying new lead compounds from large chemical libraries. nih.govnih.govthermofisher.comupenn.edu DNA-encoded libraries (DELs) based on pyrimidine scaffolds offer a particularly powerful approach for screening billions of compounds against a variety of protein targets. nih.gov Biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can then be used to validate hits and to characterize their binding kinetics and thermodynamics.

The integration of these computational and experimental techniques will create a powerful feedback loop, where computational predictions guide experimental work, and experimental results are used to refine and improve the computational models. This iterative process will significantly enhance the efficiency and success rate of drug discovery programs based on the this compound scaffold.

Strategic Development of Derivatization to Enhance Selectivity and Potency

The potency and selectivity of a drug molecule are critical determinants of its therapeutic efficacy and safety. Strategic derivatization of the this compound core is a key strategy for optimizing these properties. Structure-activity relationship (SAR) studies, which investigate how changes in the chemical structure of a compound affect its biological activity, are fundamental to this process. nih.govnih.gov

A compelling example of strategic derivatization is the development of potent renin inhibitors from an N-(piperidin-3-yl)pyrimidine-5-carboxamide lead compound. osti.govnih.gov In this work, researchers systematically modified the scaffold to optimize interactions with the S1 and S3 binding pockets of the renin enzyme. The introduction of a basic amine on the piperidine ring was found to be crucial for interacting with the catalytic aspartic acid residues of the enzyme. osti.govnih.gov Subsequent optimization of substituents on the pyrimidine ring led to a remarkable 65,000-fold increase in potency. osti.govnih.gov

The following table summarizes the impact of specific derivatizations on the renin inhibitory activity of N-(piperidin-3-yl)pyrimidine-5-carboxamide analogs, as reported by Imaeda et al. (2016).

CompoundR1R2R3Renin IC50 (μM)
3 HHH38
6 CH3HH>100
7 C2H5HH11
14 C2H5FOCH30.00058

Data sourced from Imaeda et al., Bioorg. Med. Chem. 2016, 24, 5454-5466. osti.gov

This data clearly demonstrates how subtle changes to the substituents on the pyrimidine-piperidine scaffold can have a profound impact on biological activity. Future research will continue to leverage this strategy, employing a deep understanding of the target's binding site to guide the design of derivatives with enhanced potency and selectivity for a wide range of therapeutic targets.

Q & A

Q. What are the established synthetic routes for (R)-2-(Piperidin-3-yl)pyrimidine, and how can reaction conditions be optimized for yield and enantiomeric purity?

Methodological Answer:

  • Synthetic Routes : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperidine derivatives are often functionalized at the 3-position using pyrimidine precursors under basic conditions (e.g., NaOH in dichloromethane) .
  • Optimization :
    • Temperature Control : Reactions performed at 0–5°C minimize side products (e.g., racemization) .
    • Catalyst Selection : Chiral catalysts like BINAP-Pd complexes enhance enantioselectivity in asymmetric syntheses .
    • Purification : Column chromatography with polar solvents (e.g., ethyl acetate/methanol) achieves >99% purity, as validated by HPLC .

Q. How is the stereochemical configuration of this compound confirmed?

Methodological Answer:

  • Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase to resolve enantiomers .
  • NMR Spectroscopy : NOESY experiments detect spatial proximity between the piperidine proton (C3-H) and pyrimidine protons, confirming the (R)-configuration .
  • X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry .

Advanced Research Questions

Q. How do structural modifications at the piperidine or pyrimidine moieties affect binding affinity to adenosine A2A receptors?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Replace the piperidine nitrogen with bulkier groups (e.g., benzyl) to assess steric hindrance effects. Reduced affinity suggests the 3-position is critical for receptor docking .
    • Introduce electron-withdrawing groups (e.g., -F) on the pyrimidine ring to enhance hydrogen bonding with residues in the receptor’s orthosteric site .
  • Molecular Docking : Use AutoDock Vina to simulate interactions between modified analogs and the A2A receptor (PDB ID: 5IU4) .

Q. How can contradictory data on the compound’s metabolic stability in in vitro vs. in vivo models be resolved?

Methodological Answer:

  • In Vitro-In Vivo Correlation (IVIVC) :
    • Liver Microsomes : Incubate the compound with human liver microsomes (HLMs) to measure CYP450-mediated oxidation. Low clearance in vitro but high in vivo may indicate extrahepatic metabolism .
    • Mass Spectrometry : Identify metabolites (e.g., N-oxides) using LC-QTOF-MS. Discrepancies arise if in vivo models (e.g., rodents) express unique enzymes like flavin-containing monooxygenases (FMOs) .
    • Species-Specific Pathways : Compare metabolite profiles across species (human, rat, dog) to isolate confounding factors .

Q. What strategies mitigate off-target effects of this compound in kinase inhibition assays?

Methodological Answer:

  • Selectivity Screening :
    • Kinase Panel Assays : Test against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler). High selectivity (>100-fold) for A2A over CDK2 or JAK2 is achievable by modifying the pyrimidine’s 4-position substituent .
    • Alanine Scanning Mutagenesis : Mutate kinase active-site residues to identify key binding determinants .
  • Prodrug Design : Mask the piperidine nitrogen with a cleavable group (e.g., acetyl) to reduce non-specific interactions .

Q. How is the compound’s stability assessed under physiological conditions for in vivo studies?

Methodological Answer:

  • pH-Dependent Degradation :
    • Simulate gastric (pH 1.2) and plasma (pH 7.4) conditions. Monitor degradation via UV-HPLC; <5% decomposition at 37°C over 24 hours indicates suitability for oral dosing .
  • Plasma Protein Binding : Use ultrafiltration to measure free fraction. High binding (>95%) may limit bioavailability .
  • Thermal Stability : DSC/TGA analysis reveals decomposition onset temperatures (>150°C supports room-temperature storage) .

Safety and Handling

Q. What precautions are required when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Conduct reactions in a fume hood due to potential dust/aerosol formation (P260 precautionary code) .
  • Spill Management : Absorb spills with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste (P501) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.